molecular formula C10H10Cl2O2 B1361162 4-(3,4-Dichlorophenyl)butanoic acid CAS No. 25157-66-8

4-(3,4-Dichlorophenyl)butanoic acid

Cat. No. B1361162
CAS RN: 25157-66-8
M. Wt: 233.09 g/mol
InChI Key: DCRORIUPKZBSCY-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O2 . It is a derivative of butanoic acid, where the hydrogen of the fourth carbon is replaced by a 3,4-dichlorophenyl group .


Synthesis Analysis

The synthesis of 4-(3,4-Dichlorophenyl)butanoic acid involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene, which results in 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid . Further reaction of this compound with phenylhydrazine in ethanol under cooling for 15 days yields 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenyl)butanoic acid is characterized by a backbone that is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .


Chemical Reactions Analysis

The reaction of 4-(3,4-Dichlorophenyl)butanoic acid with hydrazine hydrate and phenylhydrazine in boiling butanol results in the derivatives 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one and 6-(3,4-dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihyropyridazin-3(2H)-one .

Scientific Research Applications

Spectroscopic and Structural Investigations

  • Molecular Docking and Vibrational Studies : Research has demonstrated the application of 4-(3,4-Dichlorophenyl)butanoic acid in molecular docking and vibrational studies, including the use of FT-IR and FT-Raman spectra, along with theoretical calculations. These studies provide insights into the stability, charge delocalization, and noncovalent interactions of the molecule, suggesting its potential in nonlinear optical materials and pharmaceutical importance (Vanasundari et al., 2018).

Synthesis of Unnatural Amino Acids and Heterocycles

  • Unnatural α-Amino Acid Synthesis : The compound has been used in the synthesis of unnatural α-amino acids and heterocycles, demonstrating its utility in creating new bases for nucleoside moieties. These developments are significant for pharmacological research (El-Hashash & Rizk, 2013).

Optical and Electronic Properties

  • Hyperpolarizability and Electronic Analysis : The compound has been analyzed for its first hyperpolarizability and electronic properties, making it a candidate for nonlinear optical (NLO) material applications. These studies involve understanding the electronic energy, molecular orbital energy gaps, and thermodynamical properties (Muthu & Paulraj, 2012).

Crystal Engineering and Multicomponent Crystals

  • Multicomponent Crystals : Research has shown its use in forming multicomponent crystals, highlighting its conformational flexibility and synthon versatility. These studies are valuable for crystal engineering applications, especially in pharmaceuticals (Malapile et al., 2021).

Photolabile Hydrophobic Molecules for Nanofluidic Devices

  • Optical Gating of Synthetic Ion Channels : The compound's derivative has been used to demonstrate optical gating in nanofluidic devices, showcasing its potential in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Environmental Applications

  • Catalytic Abatement of Environmental Pollutants : Research indicates its derivatives' utility in the catalytic abatement of toxic environmental pollutants, suggesting its role in environmental protection and pollution control (Nair & Kurian, 2018).

Safety And Hazards

While specific safety and hazard information for 4-(3,4-Dichlorophenyl)butanoic acid is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

Future Directions

The future directions for the study of 4-(3,4-Dichlorophenyl)butanoic acid could involve further exploration of its potential biological activities. For instance, the synthesis of new heterocyclic compounds containing the antipyrinyl moiety, which is part of the structure of 4-(3,4-Dichlorophenyl)butanoic acid, has been suggested due to the reported analgesic, anti-inflammatory, antiviral, antibacterial, and herbicidal activities of antipyrin derivatives .

properties

IUPAC Name

4-(3,4-dichlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRORIUPKZBSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344744
Record name 4-(3,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)butanoic acid

CAS RN

25157-66-8
Record name 4-(3,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dichlorophenyl)butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Cini, R Bormetti, M Marconi, A Molinari… - Recent Advances in …, 1996 - Springer
An imbalance of the physiological equilibrium between the neuroactive kynurenines kynurenic acid (KYNA) and quinolinic acid (QUIN) in the brain has been tentatively associated with …
Number of citations: 2 link.springer.com
M Breda, S Sarati, G Basileo, P Dostert - Chirality, 1997 - Wiley Online Library
A sensitive and selective high performance liquid chromatographic method using an automated column switching technique for the determination of FCE 28833 enantiomers in gerbil …
Number of citations: 2 onlinelibrary.wiley.com
C Speciale, M Cini, HQ Wu, P Salvati… - Recent Advances in …, 1996 - Springer
When injected into the brain of experimental animals, quinolinic acid (QUIN) and kynurenic acid (KYNA) act as a neurotoxin and neuroprotectant, respectively, and these effects are …
Number of citations: 32 link.springer.com
A Rosowsky, M Chaykovsky, SA Yeager… - Journal of …, 1971 - Wiley Online Library
A series of new 7‐benz[c]acridinemethanols and 5,6‐dihydro‐7‐benz[c]acridinemethanols was prepared as rigid, tetracyclic analogs of the antimalarial 2‐phenyl‐4‐quinolinemethanols…
Number of citations: 19 onlinelibrary.wiley.com
A Stößel, M Schlenk, S Hinz… - Journal of medicinal …, 2013 - ACS Publications
Blockade of A 2A adenosine receptors (A 2A ARs) and inhibition of monoamine oxidase B (MAO-B) in the brain are considered attractive strategies for the treatment of …
Number of citations: 89 pubs.acs.org
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
C Courtens, M Risseeuw, G Caljon, L Maes… - Bioorganic & medicinal …, 2019 - Elsevier
Fosmidomycin is a natural antibiotic with promising IspC (DXR, 1-deoxy-d-xylulose-5-phosphate reductoisomerase) inhibitory activity. This enzyme catalyzes the first committed step of …
Number of citations: 23 www.sciencedirect.com
C Speciale, M Cini, HQ Wu, P Salvati… - Recent Advances in …, 2012 - books.google.com
When injected into the brain of experimental animals, quinolinic acid (QUIN) and kynurenic acid (KYNA) act as a neurotoxin and neuroprotectant, respectively, and these effects are …
Number of citations: 0 books.google.com
J Vercouillie, M Abarbri, JL Parrain… - Synthetic …, 2004 - Taylor & Francis
Full article: Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence Skip to Main Content Taylor and Francis Online homepage Taylor and …
Number of citations: 11 www.tandfonline.com

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